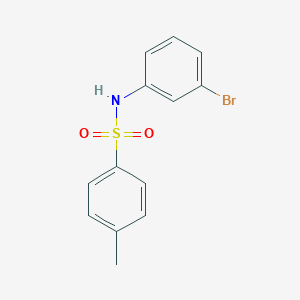

N-(3-bromophenyl)-4-methylbenzenesulfonamide

概要

説明

N-(3-bromophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromophenyl group attached to a benzenesulfonamide moiety, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

化学反応の分析

Types of Reactions

N-(3-bromophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antibacterial Properties

Sulfonamides, including N-(3-bromophenyl)-4-methylbenzenesulfonamide, are known for their antibacterial activity. The sulfonamide group is structurally similar to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This similarity allows sulfonamides to competitively inhibit bacterial dihydropteroate synthase, leading to the disruption of folate metabolism in bacteria .

Antifilarial Activity

Recent studies have indicated that compounds with sulfonamide structures exhibit potential antifilarial activity. For instance, Michael adducts of sulfonamide chalcones have shown promising results against Brugia malayi, the causative agent of lymphatic filariasis. These compounds demonstrated significant inhibition of dihydrofolate reductase (DHFR) activity, suggesting that this compound could be explored for similar therapeutic applications .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the reaction of 3-bromobenzenesulfonyl chloride with 4-methylaniline. This reaction typically involves nucleophilic substitution mechanisms that highlight the compound's ability to form stable sulfonamide bonds under mild conditions .

Catalytic Transformations

Recent advancements in catalytic methods for sulfonamidation have opened new avenues for synthesizing derivatives of this compound. For example, direct sulfonamidation of primary and secondary benzylic alcohols has been successfully demonstrated, providing a more efficient route to synthesize complex sulfonamide compounds .

Biological Evaluation and Case Studies

Case Study: Antimicrobial Efficacy

A study evaluating various sulfonamides found that this compound exhibited notable antimicrobial activity against Gram-positive bacteria. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) assays, revealing its potential as a lead compound for further development into antibacterial agents .

Case Study: Structure-Activity Relationship (SAR)

Research on related compounds has highlighted the importance of structural modifications on the biological activity of sulfonamides. For instance, the introduction of halogen substituents like bromine has been shown to enhance antimicrobial properties compared to their non-halogenated counterparts. This suggests that this compound may possess enhanced bioactivity due to its bromine substitution .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

| Benzene Sulfonamide | Contains a benzene ring and sulfonamide group | Antibacterial |

| 4-Aminobenzenesulfonamide | Amino group substitution on benzene | Antibacterial and anticancer |

| This compound | Bromine substitution enhances solubility and bioavailability | Antibacterial, antifilarial |

作用機序

The mechanism of action of N-(3-bromophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzymes like dihydropteroate synthase in bacterial cells.

類似化合物との比較

Similar Compounds

- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

- N-(3-bromophenyl)-[(phenylcarbamoyl)amino]methyl-N-hydroxythiophene-2-carboximidamide

Uniqueness

N-(3-bromophenyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the benzenesulfonamide moiety allows for unique interactions with biological targets and provides opportunities for further functionalization in chemical synthesis.

生物活性

N-(3-bromophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a benzenesulfonamide moiety. Its chemical formula is CHBrNOS, and it is characterized by the presence of a sulfonamide functional group, which is known for its pharmacological significance.

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to act as a competitive inhibitor for enzymes such as dihydropteroate synthase in bacterial cells. This inhibition disrupts folate synthesis, which is essential for bacterial growth and replication.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through various signaling pathways. It interacts with cellular components that regulate cell cycle and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 1-32 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The compound effectively inhibits biofilm formation, which is critical in treating persistent infections .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1-8 |

| Enterococcus spp. | 1-32 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >125 |

Anticancer Activity

In vitro studies have demonstrated that this compound has promising anticancer properties. The compound's IC values against various cancer cell lines (e.g., HeLa, MCF-7) range from 8.49 to 93.46 µg/mL, indicating its potential as an anticancer agent .

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | 11.20 - 93.46 |

| SKOV-3 | 7.87 - 70.53 |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of sulfonamides, including this compound, against clinical strains of bacteria. The results indicated that while some compounds exhibited strong activity, the tested sulfonamide showed selective bacteriostatic properties without significant hemolytic effects at lower concentrations .

- Anticancer Mechanisms : Another research effort focused on the apoptotic effects of this compound on cancer cells. It was found that this compound could enhance caspase-3 activity significantly, suggesting its role in promoting programmed cell death in cancerous cells .

特性

IUPAC Name |

N-(3-bromophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZNLTGGGCUOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324087 | |

| Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-48-7 | |

| Record name | 7510-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。